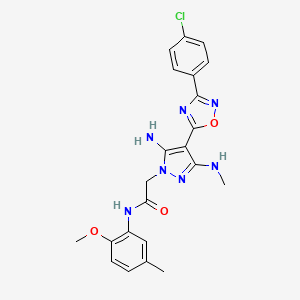

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN7O3/c1-12-4-9-16(32-3)15(10-12)26-17(31)11-30-19(24)18(21(25-2)28-30)22-27-20(29-33-22)13-5-7-14(23)8-6-13/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEBDQHFDGZLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological properties. The structure includes:

- A 4-chlorophenyl group

- An oxadiazole moiety

- A pyrazole ring

- An acetamide functional group

This structural diversity suggests a potential for various interactions with biological targets.

Research indicates that compounds containing oxadiazole and pyrazole scaffolds often exhibit diverse mechanisms of action. For instance:

- Cholinesterase Inhibition : Compounds similar to this one have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Anticancer Activity : The presence of the oxadiazole ring has been associated with anticancer properties. Studies have demonstrated that derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The IC50 values for such activities typically range from low micromolar concentrations, indicating significant potency.

- Antimicrobial Effects : Some derivatives have exhibited antibacterial activity against various strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study 1: Cholinesterase Inhibition

In a study examining the cholinesterase inhibitory activity of oxadiazole derivatives, the compound demonstrated significant inhibition against AChE with an IC50 value as low as 12.8 µM. This suggests a strong potential for use in treating neurodegenerative diseases .

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of similar compounds found that certain derivatives could inhibit tubulin polymerization effectively at low concentrations (IC50 = 1.61 µg/mL). This highlights the potential of oxadiazole-containing compounds in cancer therapy .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activities. The structural characteristics of this compound suggest that it may function similarly to other oxadiazole derivatives which have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar oxadiazole structures have been tested against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Activity

The presence of the 4-chlorophenyl group in the compound may enhance its antimicrobial properties. Research has shown that chlorinated aromatic compounds often exhibit increased biological activity against a range of pathogens. This compound could potentially be evaluated for its efficacy against bacterial and fungal strains, contributing to the search for new antimicrobial agents .

Acetylcholinesterase Inhibition

Compounds similar to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease, and inhibitors can potentially improve cognitive function in affected individuals . The specific structural features of this compound may enhance its binding affinity to these enzymes, warranting further investigation.

Optimization of Pharmacological Properties

The structure of this compound allows for modifications that can optimize its pharmacological properties. Structure-activity relationship (SAR) studies can be conducted to evaluate how changes in the molecular structure affect biological activity. For example, varying the position or nature of substituents on the pyrazole or oxadiazole rings could lead to compounds with improved potency or selectivity against specific biological targets .

Synthetic Pathways

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Understanding the synthetic pathways not only aids in producing the compound but also facilitates the development of analogs with enhanced properties . Research into efficient synthetic routes is crucial for scaling up production for further biological testing.

Case Studies and Research Findings

Comparison with Similar Compounds

Pyrazole-Oxadiazole Derivatives

- 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide () Key Differences: Replaces the 4-chlorophenyl group with 4-methoxyphenyl on the oxadiazole and substitutes methylamino with methylsulfanyl on the pyrazole.

- 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide () Key Differences: Features a 2-chloro-4-methylphenyl acetamide group instead of 2-methoxy-5-methylphenyl. Implications: The chloro and methyl substituents increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Pyrazole-Acetamide Derivatives

- 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide () Key Differences: Lacks the oxadiazole ring; pyrazole is substituted with cyano and chloro groups.

Pharmacological and Physicochemical Properties

Binding Affinity and Enzyme Inhibition

- Oxadiazole-Containing FLAP Inhibitors () : Compounds like BI 665915 (IC₅₀ < 10 nM for FLAP binding) highlight the role of oxadiazole in enhancing potency. The target compound’s 4-chlorophenyl group may mimic the hydrophobic interactions of trifluoromethyl groups in BI 665915 .

- Triazole-Thiol Acetamides (): Derivatives with sulfur atoms (e.g., methylsulfanyl) show moderate bioactivity, suggesting that the target’s methylamino group could offer superior hydrogen-bonding for target engagement .

Physicochemical and Crystallographic Data

- Crystal Packing () : Pyrazole derivatives with chloro substituents exhibit dihedral angles (~30°) between aromatic rings, influencing molecular conformation and crystal lattice stability. The target’s oxadiazole may introduce additional planar rigidity .

Tabulated Comparison of Key Compounds

Q & A

Q. Characterization :

- 1H/13C NMR to confirm amine/imine tautomer ratios (e.g., δ 11.20–10.10 ppm for NH signals) .

- LC-MS for purity assessment and molecular ion verification .

- FT-IR to track functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Basic: How can analytical methods resolve tautomeric or isomeric ratios in this compound?

Answer:

Dynamic equilibria (e.g., amine/imine tautomers) are resolved via:

- Variable-temperature NMR : Cooling samples to –40°C slows tautomerization, splitting broad peaks into distinct signals .

- pH-dependent UV/Vis spectroscopy : Protonation shifts in imine/amine forms alter λmax (e.g., 250–300 nm) .

- HPLC with chiral columns : Separates enantiomers if stereocenters form during synthesis .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

SAR strategies :

- Core modifications : Replace the oxadiazole ring with triazoles or thiadiazoles to assess binding affinity changes (e.g., IC50 shifts in enzyme assays) .

- Substituent effects : Vary the 4-chlorophenyl group to fluorophenyl or methoxyphenyl and measure potency in whole-blood LTB4 inhibition assays .

- Methylamino group optimization : Test ethylamino or cyclopropylamino analogs to enhance metabolic stability .

Data interpretation : Use regression analysis to correlate logP values with IC50 trends, identifying critical hydrophobicity thresholds for activity .

Advanced: What computational methods predict binding modes and target interactions?

Answer:

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., 5-lipoxygenase-activating protein, FLAP). Key residues (e.g., His-53, Gln-47) form hydrogen bonds with the oxadiazole and acetamide groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify flexible regions in the pyrazole ring .

- Quantum mechanical calculations : Use Multiwfn to map electrostatic potential surfaces, highlighting nucleophilic attack sites on the oxadiazole .

Advanced: How do in vitro and in vivo models differ in evaluating therapeutic potential?

Answer:

- In vitro : Human whole-blood assays measure LTB4 inhibition (IC50 < 100 nM) . Cell permeability is tested via Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s) .

- In vivo : Murine models assess oral bioavailability (e.g., AUC0–24h > 500 ng·h/mL) and dose-dependent ex vivo LTB4 suppression (ED50 < 10 mg/kg) .

Key discrepancies : Hepatic first-pass metabolism in vivo may reduce efficacy compared to in vitro predictions, requiring prodrug strategies .

Advanced: What formulation strategies address poor solubility or stability?

Answer:

- Solid dispersions : Embed the compound in PVP-VA64 (1:3 ratio) to enhance aqueous solubility (>50 μg/mL) .

- Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) with Capryol PGMC and Labrasol (60% w/w) to improve oral absorption .

- Light-sensitive degradation : Store lyophilized powders at –20°C in amber vials to prevent oxadiazole ring cleavage .

Advanced: How should conflicting data on tautomer ratios or bioactivity be resolved?

Answer:

Case example : A study reported a 50:50 amine/imine ratio , while others assume a single tautomer dominates.

- Resolution : Perform X-ray crystallography to definitively assign tautomeric states. If crystals are unavailable, use DFT calculations (B3LYP/6-31G*) to compare relative energies .

Bioactivity conflicts : If FLAP binding IC50 values vary between labs, standardize assay conditions (e.g., ATP concentration, pH 7.4 buffers) and validate with a reference inhibitor (e.g., MK-886) .

Advanced: What DMPK strategies mitigate metabolic instability or drug-drug interactions (DDIs)?

Answer:

- CYP profiling : Screen against CYP3A4/2D6 isoforms using recombinant enzymes. If inhibition occurs (IC50 < 1 μM), modify the methylamino group to reduce aromatic ring oxidation .

- Metabolite identification : Use LC-HRMS to detect hydroxylated pyrazole or O-demethylated acetamide products in hepatocyte incubations .

- Prodrugs : Introduce acetylated amines or phosphonate esters to bypass first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.